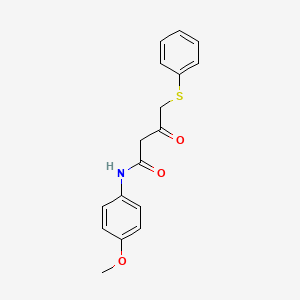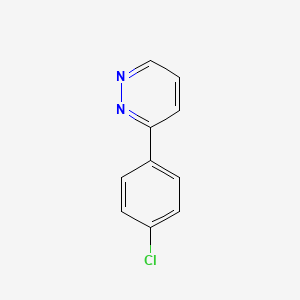![molecular formula C11H14N2O6S B12541384 2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid CAS No. 827612-90-8](/img/structure/B12541384.png)
2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid is a chemical compound that features a phenylcarbamoyl group attached to an amino acid backbone with a sulfobutanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid typically involves the condensation of a phenylcarbamoyl chloride with an amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfobutanoic acid moiety can be oxidized to form sulfonic acid derivatives.
Reduction: The phenylcarbamoyl group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The sulfobutanoic acid moiety can interact with metal ions and other charged species, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Phenylcarbamoyl)amino]acetic acid
- (2R)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid
- (1S)-1,5-Anhydro-1-(carboxymethyl)-2,3,4-trideoxy-4-[(phenylcarbamoyl)amino]-D-erythro-hexitol
Uniqueness
2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid is unique due to its combination of a phenylcarbamoyl group and a sulfobutanoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
827612-90-8 |
|---|---|
Molekularformel |
C11H14N2O6S |
Molekulargewicht |
302.31 g/mol |
IUPAC-Name |
2-(phenylcarbamoylamino)-4-sulfobutanoic acid |
InChI |
InChI=1S/C11H14N2O6S/c14-10(15)9(6-7-20(17,18)19)13-11(16)12-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)(H2,12,13,16)(H,17,18,19) |
InChI-Schlüssel |
ZYRBSCCVHTYLMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC(CCS(=O)(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B12541304.png)
![Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl-](/img/structure/B12541313.png)
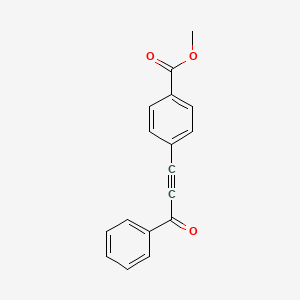

![Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl-](/img/structure/B12541334.png)
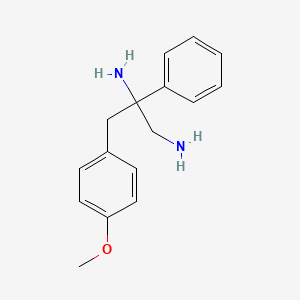
methanone](/img/structure/B12541348.png)
![1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B12541356.png)
![Silane, [(4,5-diethoxy-1,2-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B12541360.png)
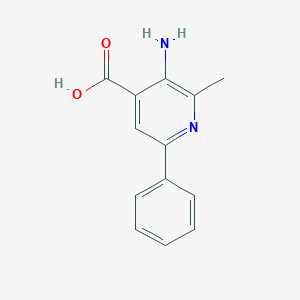
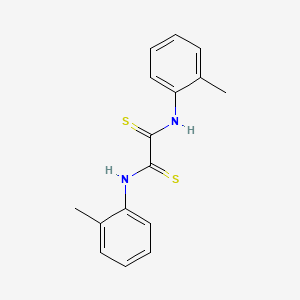
![Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane](/img/structure/B12541376.png)
